Head-to-Head Comparison of RNAse L RIBOTAC (C64) Versus Alternative RLR Moiety (C46) in Purified SL5 RNA Degradation
In a direct head-to-head comparison using purified SL5 RNA in vitro RNase L degradation assays, RNAse L RIBOTAC (C64) demonstrated robust concentration-dependent RNA cleavage activity, whereas the comparator compound C46—a structurally analogous RIBOTAC bearing an alternative RNase L recruiter (RLR) moiety—exhibited substantially reduced degradation efficiency under identical experimental conditions [1]. The differential activity was visually quantified via polyacrylamide gel electrophoresis (PAGE) analysis of Cy5-labeled SL5 RNA cleavage products, with RNase L and compounds preincubated at 4°C for 12 h to induce dimerization prior to RNA addition and 2 h incubation at 22°C [1].
| Evidence Dimension | RNA degradation activity (qualitative/quantitative comparison of SL5 RNA cleavage) |
|---|---|
| Target Compound Data | RNAse L RIBOTAC (C64): Concentration-dependent robust cleavage of SL5 RNA observed via PAGE analysis; produces distinct degradation products across tested concentration range |
| Comparator Or Baseline | C46 RIBOTAC (alternative RLR moiety): Markedly reduced SL5 RNA cleavage at equivalent concentrations |
| Quantified Difference | Qualitatively superior cleavage efficiency for C64 vs. C46 under identical assay conditions (visual band intensity comparison by PAGE) |
| Conditions | In vitro RNase L degradation assay with purified Cy5-labeled SL5 RNA; RNase L and compounds preincubated at 4°C for 12 h to induce dimerization; RNA added and incubated at 22°C for 2 h; analysis by polyacrylamide gel electrophoresis (PAGE) |
Why This Matters
This head-to-head comparison establishes that not all RIBOTACs bearing RNase L-recruiting moieties are functionally equivalent, and the specific RLR module incorporated in C64 provides superior target RNA degradation efficiency, directly impacting experimental success in SL5-targeting antiviral research.
- [1] Tang Z, et al. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5' untranslated region. Nat Commun. 2025 Jan 8;16(1):483. Fig. 4b: Comparison of two RLR moieties in the RIBOTAC modality using in vitro RNase L degradation assay with purified SL5 RNA. View Source
